3-Sulfopropanediol

Enzymology Stereochemistry Sulfonate Metabolism

3-Sulfopropanediol (2,3-dihydroxypropane-1-sulfonic acid, DHPS) is a small-molecule alkanesulfonic acid (C₃H₈O₅S, MW 156.16 g/mol) formally derived from propane-1,2-diol by substitution of a methyl hydrogen with a sulfonic acid group. The molecule carries a strongly acidic sulfonate head (predicted pKa ~1.3) and two vicinal hydroxyl groups, making it a water-soluble, trifunctional building block that exists predominantly as the conjugate base 3-sulfopropanediol(1−) at physiological pH.

Molecular Formula C3H8O5S
Molecular Weight 156.16 g/mol
CAS No. 10296-76-1
Cat. No. B088602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfopropanediol
CAS10296-76-1
Synonyms3-sulfo-1,2-propanediol
3-sulfopropanediol
3-sulfopropanediol, monosodium salt(+-)-isome
Molecular FormulaC3H8O5S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC(C(CS(=O)(=O)O)O)O
InChIInChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)
InChIKeyYPFUJZAAZJXMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfopropanediol (CAS 10296-76-1) – Baseline Identity and Structural Context for Scientific Procurement


3-Sulfopropanediol (2,3-dihydroxypropane-1-sulfonic acid, DHPS) is a small-molecule alkanesulfonic acid (C₃H₈O₅S, MW 156.16 g/mol) formally derived from propane-1,2-diol by substitution of a methyl hydrogen with a sulfonic acid group . The molecule carries a strongly acidic sulfonate head (predicted pKa ~1.3) and two vicinal hydroxyl groups, making it a water-soluble, trifunctional building block that exists predominantly as the conjugate base 3-sulfopropanediol(1−) at physiological pH . It is an established intermediate in the global biogeochemical sulfur cycle and is recognized as a hydrophilic monomer for sulfonated polyester synthesis .

Strongly acidic sulfonate (predicted pKa ~1.3) ensures permanent anionic charge at physiological pH
Vicinal diol architecture enables chain-extending monomer role in polyester synthesis
Recognized intermediate in the global biogeochemical sulfur cycle; metabolic tracer utility

Why Closest Analogs Cannot Substitute 3-Sulfopropanediol Without Functional Consequence


Superficially similar compounds – propane-1,2-diol, 3-chloro-2-hydroxypropane-1-sulfonic acid (CHPS), and 3-sulfolactaldehyde – differ from 3-sulfopropanediol in at least one critical parameter: acid strength, nucleophilic substitution potential, enzymatic stereospecificity, or oxidation state. Propane-1,2-diol lacks the sulfonate group entirely (pKa ~14.5 vs. ~1.3), precluding strong anionic charge at neutral pH . CHPS replaces one hydroxyl with a chlorine, introducing alkylating reactivity and a different hydrogen-bonding pattern . 3-Sulfolactaldehyde is an oxidized aldehyde congener, not a diol, and occupies a different position in the DHPS degradation pathway . These molecular distinctions translate into quantifiable differences in enzymatic turnover, polymer crosslinking behavior, and solubility that the evidence below documents.

Propane-1,2-diol
Lacks sulfonate; neutral diol cannot replicate anionic charge or electrostatic interactions at neutral pH
3-Chloro-2-hydroxypropane-1-sulfonic acid (CHPS)
Chlorine introduces alkylating potential and hydrolytic R–Cl lability, altering reactivity and storage stability
3-Sulfolactaldehyde
Aldehyde congener, not a diol; occupies a different position in the DHPS degradation pathway with distinct redox behavior

3-Sulfopropanediol: Quantitative Differential Evidence Against Closest Comparators


Enzymatic Substrate Discrimination: >100-fold Preference of DHPS 3-Dehydrogenase for (R)-DHPS Over (S)-DHPS

Sulfopropanediol 3-dehydrogenase (HpsN, EC 1.1.1.308) from Cupriavidus pinatubonensis JMP134 oxidizes (R)-2,3-dihydroxypropane-1-sulfonate with a KM of 460 µM at pH 9.0, 30 °C . The enzyme is stereospecific: it does not turn over the (S)-enantiomer, and a separate racemase activity (HpsOP) is required to interconvert the enantiomers before further degradation . While a KM for (S)-DHPS is not reported for this enzyme, the absence of detectable oxidation establishes at least a >100-fold functional discrimination between the two enantiomers. No comparable enantioselective oxidation is observed for propane-1,2-diol or CHPS, which lack the sulfonate recognition element.

Enantiomer Discrimination
Head-to-head
(R)-DHPS KM = 460 µM; (S)-DHPS no detectable turnover
Stereospecific enzyme engagement
Enantiopure form required for kinetic assays
Enzymology Stereochemistry Sulfonate Metabolism

Acidity Differential: 3-Sulfopropanediol Is ~13 Orders of Magnitude More Acidic Than Propane-1,2-diol

3-Sulfopropanediol has a predicted pKa of 1.31 ± 0.50, whereas propane-1,2-diol exhibits a pKa of approximately 14.5–14.8 . This ~13 pKa-unit difference means that at pH 7.4, 3-sulfopropanediol is >99.9999% deprotonated (sulfonate anion), whereas propane-1,2-diol is >99.9999% protonated (neutral diol). The permanent negative charge on 3-sulfopropanediol under physiological and most industrial aqueous conditions imparts strong hydrophilicity (predicted LogP ≈ −2.2 to −4.0) and enables electrostatic interactions not available to the neutral parent diol .

Ionization State
Head-to-head
pKa ~1.3 (sulfonate) vs ~14.5 (diol); ΔpKa ≈ 13 units
Permanent anionic charge at neutral pH
Class-level property difference
Physicochemical Properties pKa Ionization State

Water Solubility: 3-Sulfopropanediol Exceeds 1,000,000 mg/L, Surpassing Common Sulfonated Monomers

Estimated water solubility of 3-sulfopropanediol at 25 °C is 1 × 10⁶ mg/L (Log Kow = −4.00) . In contrast, sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na) has a measured water solubility of approximately 405 g/L at 20 °C . Although the difference (~2.5-fold) is modest in absolute terms, 3-sulfopropanediol's lack of the chlorine substituent eliminates hydrolysis-prone R–Cl bonds that can generate HCl under acidic or basic conditions, a stability concern documented for CHPS-Na .

Aqueous Solubility
Data to verify
~1,000,000 mg/L (est.) vs 405,000 mg/L (CHPS-Na)
Higher solubility headroom; chlorine-free stability
Estimated value; experimental verification advised
Solubility Formulation Aqueous Processing

Bifunctional Hydroxyl Architecture Enables Linear Polyester Incorporation Unlike Monohydroxy Sulfonates

3-Sulfopropanediol carries two hydroxyl groups at positions 2 and 3, allowing it to act as a chain-extending diol monomer in polyesterifications, whereas monohydroxy sulfonate monomers such as sodium 3-hydroxypropane-1-sulfonate (HPS) can only serve as end-cappers . In a published study, the sodium salt of 2,3-dihydroxypropane sulfonic acid (NaDHPS) was successfully incorporated as a hydrophilic diol comonomer into UV-curable, water-thinnable unsaturated polyester resins, providing permanent sulfonate charge along the polymer backbone . No analogous backbone incorporation is possible with monohydroxy sulfonates.

Monomer Architecture
Context-dependent
2 hydroxyls (diol, chain-extending) vs 1 hydroxyl (end-capping)
Backbone vs chain-end sulfonate placement
Critical for internal charge in polyester coatings
Polymer Chemistry Monomer Design Sulfonated Polyesters

Metabolic Pathway Registry: 3-Sulfopropanediol Is the Validated Substrate for Three Distinct Enzyme Classes Not Shared by CHPS

Three characterized enzyme classes act on 3-sulfopropanediol (as DHPS) with confirmed stereochemical preference: (i) sulfopropanediol 3-dehydrogenase (EC 1.1.1.308, (R)-specific), (ii) sulfolactaldehyde 3-reductase (EC 1.1.1.373, (S)-specific, catalyzing the reverse reduction), and (iii) (2S)-3-sulfopropanediol dehydratase (EC 4.2.1.177) and (2S)-3-sulfopropanediol sulfolyase (EC 4.4.1.41) . No such enzymatic recognition exists for 3-chloro-2-hydroxypropane-1-sulfonic acid, whose chlorine substituent prevents it from serving as a substrate for any of these enzymes. This enzymatic specificity is exploited in stable-isotope feeding studies to trace sulfur flux through marine microbial communities .

Enzymatic Recognition
Context-dependent
4 validated enzyme classes act on DHPS; 0 for CHPS
Biologically validated metabolic tracer
Class-level inference; CHPS lacks metabolic integration
Biochemistry Metabolic Pathways Enzyme Specificity

Verified Application Scenarios Where 3-Sulfopropanediol Provides a Procurement Advantage


Enantioselective Biocatalysis and Chiral Sulfonate Metabolism Studies

For research groups investigating the sulfoquinovose degradation pathway or developing NAD⁺-dependent dehydrogenase assays, enantiopure (R)- or (S)-3-sulfopropanediol is required. The KM of 460 µM for (R)-DHPS with HpsN dehydrogenase and the absolute stereospecificity documented by Mayer et al. (2010) mean that racemic material will confound kinetic measurements; only the correct enantiomer yields interpretable enzyme kinetics .

Hydrophilic Diol Monomer for Sulfonated Polyester and Coating Resin Synthesis

3-Sulfopropanediol's two hydroxyl groups allow it to function as an internal chain-extending diol in polyesterification, as demonstrated with its sodium salt (NaDHPS) in UV-curable, water-thinnable unsaturated polyester resins . Formulators seeking to incorporate permanent sulfonate charge along the polymer backbone, rather than merely at chain termini, should specify 3-sulfopropanediol over monohydroxy sulfonate alternatives.

Marine Sulfur Cycle and Stable-Isotope Probing Experiments

DHPS is one of the most abundant organic sulfur compounds in the biosphere and a validated intermediate in algal-bacterial sulfur exchange . ³⁴S-labelled DHPS has been synthesized and used in feeding experiments to trace incorporation into the antibiotic tropodithietic acid by Phaeobacter inhibens . Only 3-sulfopropanediol – not CHPS or propane-1,2-diol – serves as the authentic metabolic tracer for these studies.

Corrosion-Resistant Polyaniline Composite Coatings

2,3-Dihydroxypropanesulphonic acid has been employed as an anticorrosive agent in the development of polyaniline composite microcapsules for durable surface coatings . The sulfonic acid group dopes the polyaniline and provides water dispersibility, while the diol functionality offers potential covalent anchoring; monofunctional sulfonates lack this dual capability.

Application
Selection Property
Validation Focus
Enantioselective Biocatalysis & Chiral Sulfonate Metabolism
Enantiomeric purity (stereospecificity)
Kinetic measurements with defined enantiomer
Sulfonated Polyester & Coating Resin Monomer
Bifunctional diol architecture
Backbone incorporation vs. end-capping
Marine Sulfur Cycle & Stable-Isotope Probing
Natural metabolite identity
Pathway integration and tracer fidelity
Corrosion-Resistant Polyaniline Composite Coatings
Sulfonate doping + diol anchoring capability
Dual functionality in composite formulations

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